molecular formula C10H12ClN3O4 B14581147 N-Butyl-4-chloro-2,6-dinitroaniline CAS No. 61511-72-6

N-Butyl-4-chloro-2,6-dinitroaniline

Cat. No.: B14581147
CAS No.: 61511-72-6
M. Wt: 273.67 g/mol
InChI Key: WYFVJHSWDXGMCS-UHFFFAOYSA-N
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Description

N-Butyl-4-chloro-2,6-dinitroaniline is a nitroaromatic compound characterized by a dinitro-substituted aniline core with a chlorine atom at the para position (C4) and an N-butyl substituent. These compounds typically exhibit herbicidal or dye-intermediate functionalities, with substituents dictating their chemical behavior and environmental impact .

Properties

CAS No.

61511-72-6

Molecular Formula

C10H12ClN3O4

Molecular Weight

273.67 g/mol

IUPAC Name

N-butyl-4-chloro-2,6-dinitroaniline

InChI

InChI=1S/C10H12ClN3O4/c1-2-3-4-12-10-8(13(15)16)5-7(11)6-9(10)14(17)18/h5-6,12H,2-4H2,1H3

InChI Key

WYFVJHSWDXGMCS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of N-Alkylated Intermediates

The most cited method involves nitrating pre-formed N-butyl-4-chloroaniline. This two-step process begins with the alkylation of 4-chloroaniline using butyl bromide in the presence of a base (e.g., K₂CO₃) at 60–80°C, achieving monoalkylation yields of 70–85%. Subsequent nitration employs a ternary nitrating system (HNO₃/H₂SO₄/H₂O = 50:35:15 wt%) at 0–5°C, introducing nitro groups at the 2 and 6 positions. The reaction’s regioselectivity stems from the deactivating effect of the N-butyl group, which directs nitration to the meta positions relative to the amine.

Key parameters:

  • Nitration temperature: <10°C prevents polynitration byproducts.
  • Acid ratio: Excess H₂SO₄ enhances nitronium ion (NO₂⁺) concentration, critical for complete dinitration.

Post-reaction, the crude product is denitrosated using ammonium sulfamate to convert residual N-nitroso impurities (<5%) to the target amine. Final purification via recrystallization from ethanol/water yields 88–92% pure this compound.

Diazotization-Nitration Cascade

An alternative route starts with 4-chloroaniline, which undergoes diazotization to form 1,2-bis(4-chlorophenyl)diazene using MnO₂ in refluxing toluene. Nitration of the diazene derivative in fuming HNO₃ (90%) and H₂SO₄ (96%) at 120°C for 4 hours yields 4-chloro-2,6-dinitroaniline, followed by N-alkylation with butyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH, 50°C).

Advantages:

  • Diazotization stabilizes the aromatic ring, permitting high-temperature nitration without decomposition.
  • Phase-transfer catalysis circumvents the need for anhydrous conditions, simplifying alkylation.

Limitations:

  • Diazene intermediates require strict temperature control to prevent exothermic decomposition.
  • Overall yield (56–64%) is lower than direct nitration due to multi-step losses.

Phenol-Based Synthesis via Nucleophilic Aromatic Substitution

Adapted from pendimethalin production, this method nitrates 4-chlorophenol to 2,6-dinitro-4-chlorophenol using HNO₃/H₂SO₄ (1:3 v/v) at 40°C. The phenolic -OH is then converted to a methoxy group (CH₃I, K₂CO₃) or chloride (POCl₃, DMF) to enhance leaving-group ability. Reaction with N-butylamine in dichloromethane at 25°C for 24 hours facilitates nucleophilic substitution, driven by the electron-withdrawing nitro groups.

Reaction mechanism:
$$
\text{2,6-dinitro-4-chlorophenyl ether} + \text{N-butylamine} \xrightarrow{\text{LiCl catalyst}} \text{this compound} + \text{ROH}
$$
Lithium chloride stabilizes the transition state, achieving 78–86% substitution efficiency.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Safety Concern
Direct nitration 88–92% Single-step nitration, high regioselectivity Handling fuming HNO₃ at low temps
Diazotization-nitration 56–64% Tolerates electron-rich substrates Diazene intermediate instability
Phenol substitution 78–86% Avoids alkylation of amines POCl₃ toxicity and corrosivity

Scaling considerations:

  • Direct nitration is preferred for industrial production due to fewer steps and higher yields.
  • Phenol-based routes are advantageous for analogs requiring varied N-alkyl groups but necessitate hazardous chlorination.

Experimental Optimization and Challenges

Nitration Regioselectivity Control

The position of nitro groups is dictated by the directing effects of existing substituents. In N-butyl-4-chloroaniline, the -NHBu group is weakly activating (due to alkylation), favoring nitration at the 2 and 6 positions meta to the amine. Computational studies suggest that steric hindrance from the tert-butyl group in related compounds further enhances para-substitution, but this effect is negligible in linear N-alkyl chains.

Byproduct Formation and Mitigation

Common byproducts include:

  • N-Nitroso derivatives: Formed via nitrosation of the amine during nitration. Additives like urea or ammonium sulfamate reduce these impurities to <2%.
  • Polynitrated analogs: Controlled by maintaining nitration temperatures below 10°C and using diluted nitrating mixtures.

Solvent and Catalyst Selection

  • Nitration solvents: Sulfuric acid serves as both catalyst and solvent, protonating the aromatic ring to enhance electrophilic attack.
  • Alkylation catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide) enable homogeneous reactions between aqueous NaOH and organic alkyl halides, improving reaction rates 3–5 fold.

Industrial-Scale Production Protocols

Pilot Plant Procedure (Direct Nitration Method)

  • Alkylation: Charge 4-chloroaniline (1.0 eq), butyl bromide (1.2 eq), and K₂CO₃ (1.5 eq) into a refluxing ethanol/water (3:1) mixture. Maintain at 75°C for 8 hours.
  • Workup: Filter, wash with 5% HCl to remove unreacted aniline, and recrystallize N-butyl-4-chloroaniline from n-hexane (yield: 82%).
  • Nitration: Add the alkylated intermediate to pre-cooled HNO₃/H₂SO₄ (50:35:15 wt%) at 0°C. Stir for 6 hours, quench on ice, and extract with dichloromethane.
  • Purification: Wash organic layer with NaHCO₃, dry over MgSO₄, and evaporate to obtain crude product. Recrystallize from ethanol (yield: 90%).

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-chloro-2,6-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an organic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Formula Key Applications
N-Butyl-4-chloro-2,6-dinitroaniline N-butyl, Cl (C4), NO₂ (C2, C6) C₁₀H₁₂ClN₃O₄ Hypothesized herbicide/dye intermediate
Butralin N-s-butyl, t-butyl (C4), NO₂ (C2, C6) C₁₄H₂₁N₃O₄ Pre-emergence herbicide
Profluralin N-cyclopropylmethyl, N-propyl, CF₃ (C4), NO₂ C₁₄H₁₅F₃N₃O₄ Herbicide (soil-applied)
2-Chloro-4,6-dinitroaniline Cl (C2), NO₂ (C4, C6) C₆H₄ClN₃O₄ Dye intermediate

Key Observations :

  • Chlorine at C4 (vs. t-butyl in Butralin) introduces electron-withdrawing effects, which may enhance reactivity in substitution reactions or toxicity .

Physical-Chemical Properties

Property This compound* Butralin 2-Chloro-4,6-dinitroaniline
Molecular Weight (g/mol) ~295.7 295.33 217.57
Melting Point (°C) Not reported Not reported 157–159
Storage Conditions Likely 2–8°C (inferred from Butralin) 2–8°C Room temperature
Solubility Low (hydrophobic substituents) Low in water Insoluble in water

*Inferred from analogs.

Research Findings and Data Gaps

  • Toxicity Data : While 2-chloro-4,6-dinitroaniline is classified as a skin sensitizer (HS Code 29214200), the target compound’s toxicity profile remains unstudied .

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